molecular formula C17H20N6 B11502134 4-(1H-imidazol-1-yl)-N-pentyl-6-phenyl-1,3,5-triazin-2-amine

4-(1H-imidazol-1-yl)-N-pentyl-6-phenyl-1,3,5-triazin-2-amine

Cat. No.: B11502134
M. Wt: 308.4 g/mol
InChI Key: DHKYIMDRZJINAR-UHFFFAOYSA-N
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Description

4-(1H-imidazol-1-yl)-N-pentyl-6-phenyl-1,3,5-triazin-2-amine is a synthetic compound that belongs to the class of heterocyclic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-1-yl)-N-pentyl-6-phenyl-1,3,5-triazin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization.

    Formation of the Triazine Ring: The triazine ring is often formed by the reaction of cyanuric chloride with appropriate amines.

    Coupling Reactions: The imidazole and triazine rings are then coupled using a suitable linker, such as a pentyl chain, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazol-1-yl)-N-pentyl-6-phenyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-(1H-imidazol-1-yl)-N-pentyl-6-phenyl-1,3,5-triazin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, or anticancer activities.

    Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of other complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-1-yl)-N-pentyl-6-phenyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The triazine ring may also play a role in binding to specific proteins or nucleic acids, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-imidazol-1-yl)phenyl derivatives: These compounds share the imidazole ring and phenyl group but differ in the substituents on the triazine ring.

    Triazine-based compounds: These include other triazine derivatives with different functional groups, such as cyanuric chloride derivatives.

Uniqueness

4-(1H-imidazol-1-yl)-N-pentyl-6-phenyl-1,3,5-triazin-2-amine is unique due to its specific combination of the imidazole, triazine, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H20N6

Molecular Weight

308.4 g/mol

IUPAC Name

4-imidazol-1-yl-N-pentyl-6-phenyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C17H20N6/c1-2-3-7-10-19-16-20-15(14-8-5-4-6-9-14)21-17(22-16)23-12-11-18-13-23/h4-6,8-9,11-13H,2-3,7,10H2,1H3,(H,19,20,21,22)

InChI Key

DHKYIMDRZJINAR-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=NC(=NC(=N1)C2=CC=CC=C2)N3C=CN=C3

Origin of Product

United States

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